![molecular formula C13H15ClN4O B13348539 6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxyethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with a chlorine atom at the sixth position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyrimidine-2,4-diamine.
Alkylation Reaction: The 6-chloropyrimidine-2,4-diamine is then subjected to an alkylation reaction with 2-(benzyloxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Chloropyrimidine-2,4-diamine: Lacks the benzyloxyethyl group, making it less lipophilic and potentially less bioactive.
N4-(2-(Methoxy)ethyl)-6-chloropyrimidine-2,4-diamine: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
Uniqueness: N4-(2-(Benzyloxy)ethyl)-6-chloropyrimidine-2,4-diamine is unique due to the presence of the benzyloxyethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H15ClN4O |
|---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
6-chloro-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c14-11-8-12(18-13(15)17-11)16-6-7-19-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,15,16,17,18) |
InChI Key |
QXBAEKORKUVTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



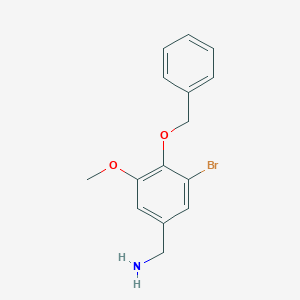
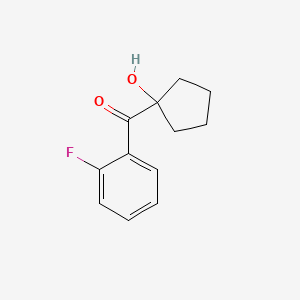
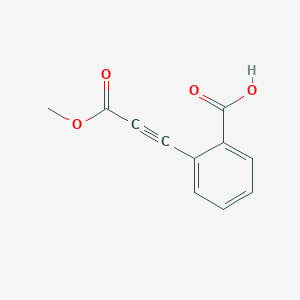
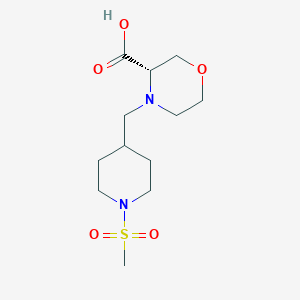
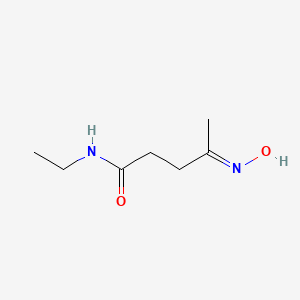


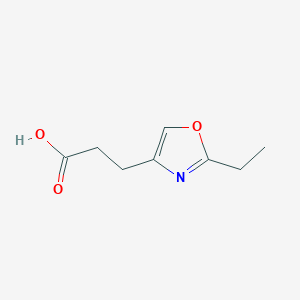
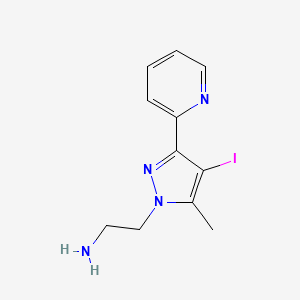


![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

